

Application Note: Quantification of 1-β-D-Arabinofuranosyluracil by High-Performance Liquid Chromatography

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Compound of Interest		
Compound Name:	1-beta-D-Arabinofuranosyluracil-	
Сотроина мате.	13C,15N2	
Cat. No.:	B13726654	Get Quote

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Introduction

1- β -D-Arabinofuranosyluracil (Uracil Arabinoside, Ara-U) is the primary and inactive metabolite of the potent antineoplastic agent cytarabine (Ara-C). The monitoring of Ara-U levels in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring of cytarabine, as it provides insights into the metabolic conversion of the active drug. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1- β -D-Arabinofuranosyluracil in human plasma and cerebrospinal fluid.[1]

Principle

The analytical method is based on reversed-phase HPLC, which separates 1- β -D-Arabinofuranosyluracil from endogenous components in the sample matrix.[1] Following a straightforward sample preparation involving protein precipitation, the analyte is quantified using ultraviolet (UV) detection.[2]

Experimental Protocols Sample Preparation



A critical step for accurate quantification is the effective removal of interfering substances from the biological matrix.[3][4] Protein precipitation is a common and effective method.

Protocol for Plasma/Serum Samples:

- To a 1.0 mL aliquot of the plasma or serum sample in a microcentrifuge tube, add 2.0 mL of acetonitrile.[2]
- Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
- Centrifuge the mixture at 10,000 x g for 10 minutes.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue with 200 μL of the mobile phase.[2]
- Vortex for 30 seconds to ensure complete dissolution.
- The sample is now ready for injection into the HPLC system.

HPLC Instrumentation and Conditions

The following table summarizes the instrumental parameters for the HPLC analysis.



Parameter	Specification
HPLC System	Agilent 1260/1290 Infinity HPLC system or equivalent
Column	Phenomenex Gemini 5 μm C18 (150 x 4.6 mm) [5]
Mobile Phase	0.05 M Phosphate Buffer (pH 7.0)[1]
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
Detection	UV at 270 nm
Run Time	Approximately 10 minutes

Standard Curve Preparation

- Prepare a stock solution of 1-β-D-Arabinofuranosyluracil in the mobile phase at a concentration of 1 mg/mL.
- Perform serial dilutions of the stock solution with the mobile phase to prepare working standards with concentrations ranging from 0.05 μ g/mL to 10 μ g/mL.
- Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the concentration.

Data Presentation: Method Validation Summary

The described method has been validated to ensure its reliability for the quantification of 1- β -D-Arabinofuranosyluracil. The following tables summarize the key validation parameters.

Table 1: Linearity



Analyte	Concentration Range (µg/mL)	Correlation Coefficient (r²)
1-β-D-Arabinofuranosyluracil	0.05 - 10	> 0.999

Table 2: Precision

Analyte	Concentration (μg/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)
1-β-D- Arabinofuranosyluracil	0.1	< 5%	< 7%
1.0	< 3%	< 5%	
7.5	< 2%	< 4%	_

Table 3: Accuracy

Analyte	Spiked Concentration (µg/mL)	Measured Concentration (μg/mL, mean ± SD, n=6)	Recovery (%)
1-β-D- Arabinofuranosyluracil	0.1	0.098 ± 0.004	98
1.0	1.01 ± 0.03	101	
7.5	7.45 ± 0.15	99.3	-

Table 4: Limits of Detection and Quantification

Parameter	Value
Limit of Detection (LOD)	0.02 μg/mL[2]
Limit of Quantification (LOQ)	0.05 μg/mL



Visualization Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of $1-\beta$ -D-Arabinofuranosyluracil from biological samples.



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Caption: Workflow for 1-β-D-Arabinofuranosyluracil Quantification.

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